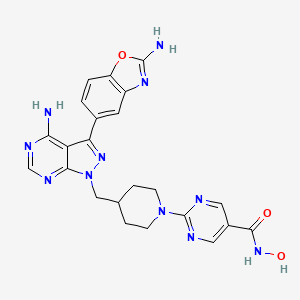
Ciclopirox-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciclopirox-d11 is a deuterium-labeled derivative of Ciclopirox, a synthetic antifungal agent. This compound is primarily used as an internal standard for the quantification of Ciclopirox in various analytical applications. Ciclopirox itself is known for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties, making it a valuable compound in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ciclopirox-d11 typically involves the incorporation of deuterium into the Ciclopirox molecule. One common method is the reaction of β-D-glucuronic acid ester with Ciclopirox containing a deuterium isotope. This process is carried out using organic synthesis techniques under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced synthesis equipment to ensure the consistent incorporation of deuterium into the Ciclopirox molecule. The final product is then purified and characterized to confirm its isotopic labeling and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ciclopirox-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Ciclopirox can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Ciclopirox into different reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the Ciclopirox molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciclopirox can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Applications De Recherche Scientifique
Ciclopirox-d11 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Ciclopirox.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Ciclopirox.
Medicine: Utilized in research on antifungal treatments and the development of new therapeutic agents.
Industry: Applied in the quality control and standardization of pharmaceutical products containing Ciclopirox .
Mécanisme D'action
Ciclopirox-d11 exerts its effects through mechanisms similar to those of Ciclopirox. The primary mechanism involves the inhibition of iron-dependent enzymes by chelating trivalent metal cations. This inhibition disrupts essential enzymatic processes within fungal cells, leading to their death. Additionally, Ciclopirox exhibits antibacterial and anti-inflammatory properties by interfering with various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciclopirox: The non-deuterated form of Ciclopirox-d11, widely used as an antifungal agent.
Ciclopirox Olamine: A salt form of Ciclopirox, commonly used in topical formulations for treating fungal infections.
Ketoconazole: Another antifungal agent with a different mechanism of action, often compared with Ciclopirox in clinical studies
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The incorporation of deuterium allows for precise quantification and tracking of Ciclopirox in various biological and chemical systems. This isotopic labeling also provides insights into the metabolic and pharmacokinetic properties of Ciclopirox, enhancing its utility in research and development .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-2-one |
InChI |
InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D |
Clé InChI |
SCKYRAXSEDYPSA-WOHCQCBNSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
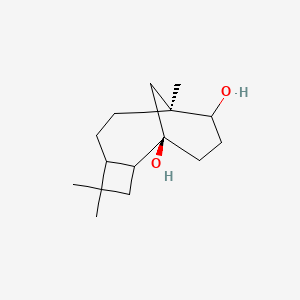
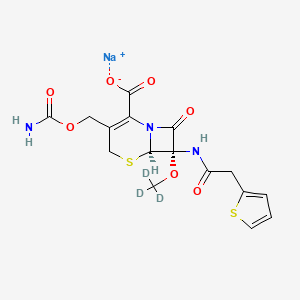
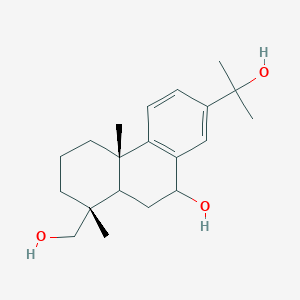
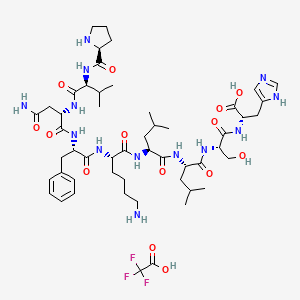

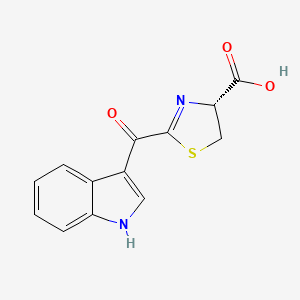
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
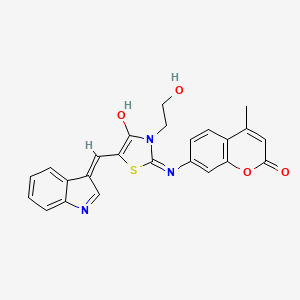
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
